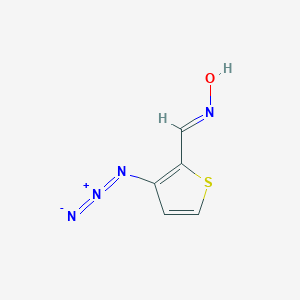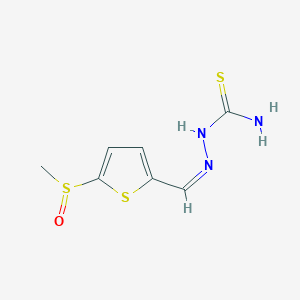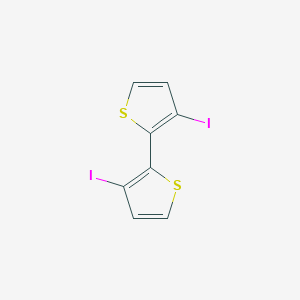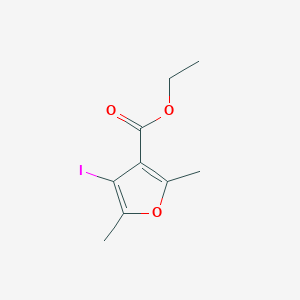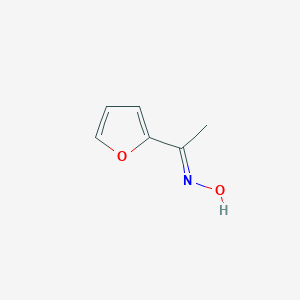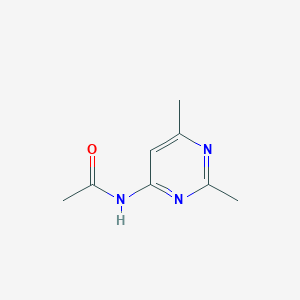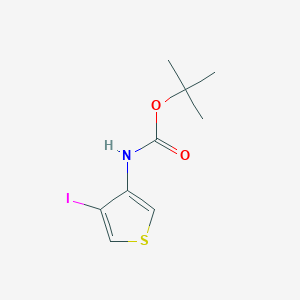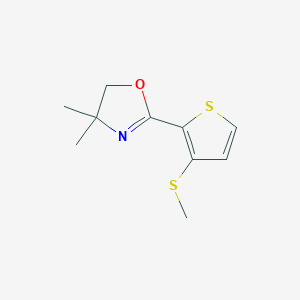![molecular formula C9H5NS2 B429111 3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene](/img/structure/B429111.png)
3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene is a heterocyclic compound that consists of two thiophene rings fused to a central pyridine ring. This compound is known for its unique electronic properties, making it a valuable building block in the field of organic electronics and materials science. The presence of both electron-rich thiophene rings and an electron-deficient pyridine ring allows for versatile chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dithieno[3,2-b:3,2-d]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, followed by cyclization to form the fused ring system. The reaction conditions often involve the use of palladium catalysts, base, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of dithieno[3,2-b:3,2-d]pyridine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiophene derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of dithieno[3,2-b:3,2-d]pyridine include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as DMF, toluene, and dichloromethane (DCM). Reaction conditions often involve heating under reflux or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions include halogenated derivatives, oxidized products like sulfoxides and sulfones, and reduced thiophene derivatives. These products are valuable intermediates for further functionalization and application in various fields .
Scientific Research Applications
3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Materials Science: Employed in the development of conjugated polymers and small molecules for use in flexible and wearable electronic devices.
Biological Applications: Investigated for its potential use in bioimaging and as a fluorescent probe due to its unique photophysical properties.
Medicinal Chemistry: Explored for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of dithieno[3,2-b:3,2-d]pyridine in organic electronics involves its ability to facilitate charge transport due to its conjugated π-system. The compound’s electronic properties allow for efficient electron and hole transport, making it suitable for use in various electronic devices. In biological applications, the compound’s interaction with specific molecular targets and pathways is mediated by its unique structural features, which enable binding to specific proteins or nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]pyrrole: Similar in structure but contains a pyrrole ring instead of a pyridine ring.
Dithieno[2,3-b2’,3’-d]thiophene: Contains two thiophene rings fused together without a central nitrogen-containing ring.
Thieno[3,2-b]pyridine: Contains a single thiophene ring fused to a pyridine ring.
Uniqueness
3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene is unique due to its combination of electron-rich thiophene rings and an electron-deficient pyridine ring, which allows for versatile chemical modifications and applications. Its ability to undergo various chemical reactions and its wide range of applications in organic electronics, materials science, and medicinal chemistry make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H5NS2 |
|---|---|
Molecular Weight |
191.3g/mol |
IUPAC Name |
3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene |
InChI |
InChI=1S/C9H5NS2/c1-3-11-8-5-10-7-2-4-12-9(7)6(1)8/h1-5H |
InChI Key |
RZCSPUKVPNZXPV-UHFFFAOYSA-N |
SMILES |
C1=CSC2=CN=C3C=CSC3=C21 |
Canonical SMILES |
C1=CSC2=CN=C3C=CSC3=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


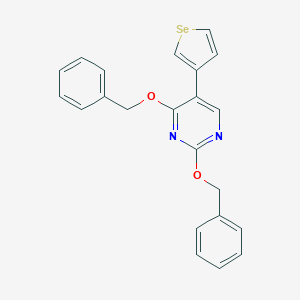
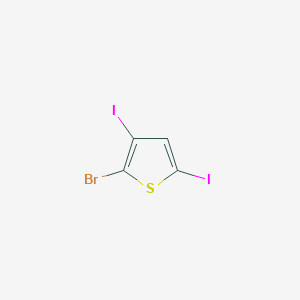
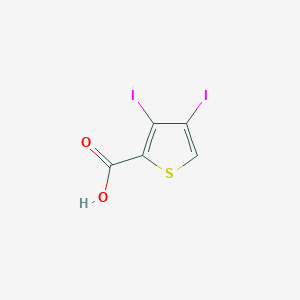
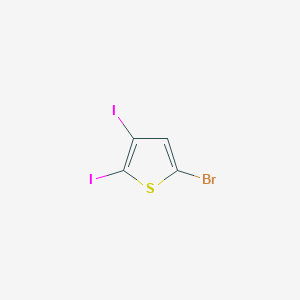
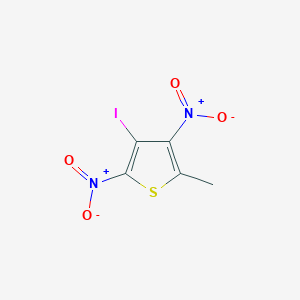
![2-Methyl-4-phenylthieno[2,3-d]pyrimidine 3-oxide](/img/structure/B429034.png)
